Product packaging for 1-(Furan-2-YL)dodec-2-EN-1-one(Cat. No.:CAS No. 918525-78-7)

1-(Furan-2-YL)dodec-2-EN-1-one

Cat. No.: B8579717
CAS No.: 918525-78-7
M. Wt: 248.36 g/mol
InChI Key: WZZLOQINKOENBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-2-YL)dodec-2-EN-1-one is a chemical compound of interest in medicinal chemistry and dermatological research, characterized by a furan ring conjugated to a long-chain alkenone. This structural motif is found in a class of compounds known as furan-chalcones, which have demonstrated significant potential as inhibitors of the enzyme tyrosinase . Tyrosinase is a key metalloenzyme in the melanogenesis pathway, and its overactivity is associated with hyperpigmentation disorders . Research into analogous furan-chalcone derivatives has revealed that specific structural features, particularly the presence of specific substituent patterns on the phenyl ring, can lead to potent tyrosinase inhibitory activity, sometimes far exceeding that of standard compounds like kojic acid . The mechanism of action for such inhibitors is often through binding to the catalytic or allosteric sites of tyrosinase, as supported by enzyme kinetics studies and molecular docking simulations, which can show a mixed-type inhibition pattern . Consequently, this compound is a valuable candidate for researchers investigating novel approaches to skin pigmentation diseases and developing new anti-melanogenesis agents. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24O2 B8579717 1-(Furan-2-YL)dodec-2-EN-1-one CAS No. 918525-78-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918525-78-7

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

1-(furan-2-yl)dodec-2-en-1-one

InChI

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-10-12-15(17)16-13-11-14-18-16/h10-14H,2-9H2,1H3

InChI Key

WZZLOQINKOENBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CC(=O)C1=CC=CO1

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of Furanone Derivatives

Isolation and Identification of Furanone-Containing Compounds from Biological Sources

The quest to discover novel bioactive compounds has led researchers to explore diverse ecosystems, resulting in the isolation and characterization of numerous furanone derivatives.

The marine environment is a rich reservoir of unique chemical structures, and furanone derivatives are no exception. nih.gov Marine organisms, including bacteria, fungi, and cyanobacteria, have been identified as prolific producers of these compounds. nih.gov For instance, a study focusing on marine-derived furanone derivatives identified eleven such compounds, which were categorized into halogenated and non-halogenated groups. nih.gov These compounds are of particular interest due to their potential to interfere with quorum-sensing mechanisms in bacteria, a process crucial for biofilm formation and virulence. nih.gov An example is malyngolide, isolated from the cyanobacterium Lyngbya majuscula, which has been shown to disrupt the quorum-sensing circuitry in Chromobacterium violaceum. nih.gov

Compound CategoryExampleProducing OrganismPotential Activity
Halogenated FuranoneCMP1 (unspecified)Marine OrganismsQuorum-Sensing Inhibition
Non-halogenated FuranoneMalyngolideLyngbya majuscula (cyanobacterium)Quorum-Sensing Inhibition
Furanone DerivativesSclerotiorumins A and BCo-culture of Aspergillus sclerotiorum and Penicillium citrinum (marine-derived fungi)Cytotoxicity
Furanone DerivativeButanolide APenicillium sp. S-1-18 (Antarctic marine-derived fungus)PTP1B Inhibitory Activity

This table provides examples of furanone derivatives isolated from marine sources and their observed biological activities.

Further research into marine-derived fungi has also yielded novel furanone derivatives. A co-culture of Aspergillus sclerotiorum and Penicillium citrinum, both isolated from marine environments, produced two new furanone derivatives named sclerotiorumins A and B. nih.govresearchgate.net Similarly, the fungus Penicillium sp. S-1-18, derived from the Antarctic marine environment, was found to produce a new furanone derivative, butanolide A. tandfonline.com Another marine-derived fungus, Talaromyces sp. PSU-MF07, was also shown to produce a new furanone compound. tandfonline.com

Terrestrial fungi and plants are also significant sources of furanone derivatives. Endophytic fungi, which reside within plant tissues, have proven to be a particularly fruitful area of investigation. For example, five new 2(5H)-furanones, named pestalafuranones A–E, were isolated from the plant endophytic fungus Pestalotiopsis besseyi. nih.govnih.gov These compounds exhibited weak inhibitory effects against HIV-1 replication and moderate antifungal activity against plant pathogens. nih.govnih.gov Another endophytic fungus, Dendrothyrium variisporum, isolated from the roots of the Algerian plant Globularia alypum, produced two new furanone derivatives, (5S)-cis-gregatin B and graminin D. mdpi.com

Fungi, in general, are known producers of a variety of secondary metabolites, including furanones. Phytotoxic fungi, for instance, produce furan (B31954) and furanone analogues as part of their arsenal (B13267) of secondary metabolites. researchgate.net

Compound NameSource OrganismSource Type
Pestalafuranones A–EPestalotiopsis besseyiPlant Endophytic Fungus
(5S)-cis-gregatin BDendrothyrium variisporumPlant Endophytic Fungus
Graminin DDendrothyrium variisporumPlant Endophytic Fungus
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)Strawberry (Fragaria x ananassa)Plant

This table showcases various furanone derivatives isolated from fungal and plant sources.

In the plant kingdom, one of the most well-known furanone derivatives is 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a key flavor compound in strawberries. nih.govmdpi.com

Proposed Biosynthetic Routes to Furanone Scaffolds

The formation of the furanone core can occur through both enzymatic and non-enzymatic pathways, highlighting the versatility of biochemical processes.

In biological systems, the biosynthesis of furanones is often a multi-step enzymatic process. A prominent example is the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in strawberries. researchgate.net The final step in this pathway is catalyzed by the enzyme Fragaria x ananassa enone oxidoreductase (FaEO), which reduces the exocyclic double bond of the precursor 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) in an NAD(P)H-dependent manner. nih.gov Studies have suggested that D-fructose 6-phosphate is a precursor to Furaneol (a common name for HDMF) in strawberries. acs.org The biosynthesis of a related compound, 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF), in shoyu (soy sauce) is proposed to involve intermediates of the pentose (B10789219) phosphate (B84403) cycle. acs.org

In the yeast Zygosaccharomyces rouxii, D-fructose-1,6-bisphosphate (FBP) has been identified as an effective precursor for HDMF production. nih.gov The formation of HDMF in this yeast is believed to involve a combination of chemical reactions and an enzymatic reduction mediated by oxidoreductases. nih.gov

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that typically requires heat, is a well-known non-enzymatic route for the formation of many flavor and aroma compounds, including furanones. mdpi.com 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) was first reported as a product of the Maillard reaction. mdpi.com This reaction is responsible for the formation of furanones in a variety of processed foods. mdpi.com

The formation of 4,5-dimethyl-3-hydroxy-2(5H)-furanone in some foodstuffs has been shown to result from the condensation of acetaldehyde (B116499) under oxidative conditions, with 2-oxobutanoic acid as an intermediate product. nih.gov The formation of furanones through the Maillard reaction can also occur via the 2,3-enolization pathway, leading to 1-deoxyosones as intermediates. acs.org Furthermore, it has been proposed that furanones can be formed through the recombination of sugar degradation products. imreblank.ch

Synthetic Methodologies and Chemical Transformations of 1 Furan 2 Yl Dodec 2 En 1 One and Analogs

Strategies for the Construction of the Furan-2-YL Moiety

The furan (B31954) ring is a fundamental heterocyclic motif found in numerous natural products. wikipedia.org Its synthesis is a well-established area of organic chemistry, with several robust methods available for constructing the 2-substituted furan core required for the target molecule.

Paal-Knorr Furan Synthesis: This is one of the most direct and widely used methods for furan synthesis, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. alfa-chemistry.comyoutube.com To generate a 2-acyl furan, the appropriate 1,4,6-tricarbonyl precursor would be required. The reaction is typically carried out under acidic conditions, using reagents like sulfuric acid, hydrochloric acid, or Lewis acids such as zinc chloride. wikipedia.orgalfa-chemistry.com The mechanism proceeds through the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl, leading to a cyclic hemiacetal which then dehydrates to form the aromatic furan ring. wikipedia.org

Feist-Benary Furan Synthesis: This classical method involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia, pyridine, or triethylamine. wikipedia.orgalfa-chemistry.com The reaction first forms an enolate from the β-dicarbonyl compound, which then displaces the halide in an SN2 reaction. Subsequent intramolecular cyclization and dehydration yield the substituted furan. alfa-chemistry.com This method is particularly useful for producing furans with ester or ketone substituents at the 3-position. acs.org

Oxidative Cyclization Reactions: Modern approaches often employ metal-catalyzed oxidative cyclizations. For instance, diynes can undergo gold(III)- or silver(I)-catalyzed cycloisomerization in the presence of an oxidant like a pyridine N-oxide to form highly substituted furan derivatives. acs.orgnih.govacs.org These reactions proceed through complex mechanisms involving metal-carbene intermediates and can offer high regioselectivity under mild conditions. nih.govresearchgate.net Rhodium-catalyzed tunable oxidative cyclization of N-tosylacrylamides with diazo compounds also provides a pathway to fully substituted furans. rsc.org

Table 1: Comparison of Furan Synthesis Methodologies
MethodPrecursorsReagents/ConditionsAdvantages
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundsProtic acids (H₂SO₄, HCl) or Lewis acids (ZnCl₂), heatHigh yields, readily available starting materials for simple furans. alfa-chemistry.com
Feist-Benary Synthesis α-Halo ketones, β-Dicarbonyl compoundsBases (Pyridine, NH₃, Et₃N), heatVersatile for 2,5-disubstituted furans with electron-withdrawing groups. wikipedia.orgalfa-chemistry.com
Oxidative Cyclization Diynes, EnynolsMetal catalysts (Au, Ag, Rh, Pd), Oxidants (N-oxides)Mild conditions, high functional group tolerance, access to complex substitution patterns. nih.govorganic-chemistry.org

Approaches to the Dodec-2-EN-1-one Side Chain Elaboration

The synthesis of the C12 α,β-unsaturated ketone side chain requires precise control over both stereochemistry and regiochemistry to ensure the formation of the desired (E)-isomer.

Stereoselective and Regioselective Synthesis of the Enone System

The formation of the α,β-unsaturated double bond is a critical step. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are premier methods for this transformation, offering excellent stereocontrol.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a powerful tool for creating alkenes, particularly with a strong preference for the (E)-isomer when using stabilized phosphonate ylides. nrochemistry.com This reaction involves a phosphonate carbanion reacting with an aldehyde or ketone. nih.gov For the synthesis of 1-(Furan-2-YL)dodec-2-EN-1-one, one could react furfural with a phosphonate reagent bearing the C11 keto-alkyl chain. The use of mild bases like Ba(OH)₂ or a combination of LiCl and an amine (Masamune-Roush conditions) can be employed, especially for base-sensitive substrates, to afford the (E)-enone in high yields. nrochemistry.combeilstein-journals.org

Wittig Reaction: The Wittig reaction utilizes a phosphonium ylide to convert a carbonyl group into an alkene. dalalinstitute.comwikipedia.org Similar to the HWE reaction, reacting an appropriate ylide with furfural can construct the enone side chain. While unstabilized ylides typically favor the (Z)-alkene, stabilized ylides (those with an adjacent electron-withdrawing group like a ketone) strongly favor the formation of the more thermodynamically stable (E)-alkene. wikipedia.orgstackexchange.com

Table 2: Stereoselective Enone Synthesis Reactions
ReactionReactantsKey ReagentTypical ConditionsPredominant Stereoisomer
Horner-Wadsworth-Emmons Aldehyde, KetophosphonatePhosphonate YlideBase (e.g., NaH, Ba(OH)₂, DBU) in THF or CH₃CN(E)-alkene nih.gov
Wittig Reaction (Stabilized) Aldehyde, Phosphonium saltStabilized YlideBase (e.g., NaH, n-BuLi) in THF or Ether(E)-alkene stackexchange.com

Chain Elongation and Functionalization Techniques

Building the long alkyl portion of the dodecenone side chain often involves stepwise carbon-carbon bond formation.

Grignard Reaction: The Grignard reaction is a cornerstone of carbon chain elongation. wikipedia.orgchemguide.co.uk It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. organic-chemistry.org A plausible strategy would involve the reaction of a long-chain Grignard reagent, such as nonylmagnesium bromide, with an appropriate three-carbon electrophile containing a latent aldehyde or ketone function. Alternatively, one could start with a furan derivative and use a Grignard reaction to add the side chain. For example, reacting 2-acetylfuran with a C10 Grignard reagent would yield a tertiary alcohol, which would then require subsequent dehydration and isomerization to form the desired enone.

Total Synthesis of this compound and Related Furanone Natural Products

While a specific documented total synthesis of this compound is not readily found in the literature, a plausible and efficient synthetic route can be designed by combining the aforementioned methodologies. Many natural products containing furan fatty acid structures, such as plakorsins, have been synthesized using convergent strategies. mdpi.com

A proposed retrosynthetic analysis suggests two primary convergent approaches:

Acylation of Furan: This approach involves first preparing the furan ring and then attaching the completed side chain. This could be achieved via Friedel-Crafts acylation of furan with dodec-2-enoyl chloride, although this method can suffer from issues of regioselectivity and polymerisation. iust.ac.ir A more controlled method would be the metalation of furan at the 2-position using an organolithium reagent (e.g., n-butyllithium) to form 2-lithiofuran, followed by acylation with a suitable activated derivative of dodec-2-enoic acid, such as an N,N-dimethylamide. nih.govresearchgate.net

Side Chain Construction from a Furan Precursor: This strategy begins with a simple, commercially available furan derivative, such as furfural (furan-2-carbaldehyde). The dodec-2-en-1-one side chain can then be constructed using a Horner-Wadsworth-Emmons reaction. The required β-ketophosphonate can be synthesized from a simple C11 carboxylic acid derivative. This approach offers excellent control over the E/Z stereochemistry of the enone double bond.

Derivatization and Analog Synthesis from this compound

The furan ring in the target molecule is amenable to various transformations, allowing for the synthesis of a diverse library of analogs for structure-activity relationship studies.

Modifications on the Furan Ring

The electron-rich nature of the furan ring makes it susceptible to electrophilic attack, primarily at the C5 position (α to the oxygen and meta to the acyl group).

Electrophilic Aromatic Substitution:

Halogenation: Furan reacts vigorously with halogens like bromine and chlorine. pharmaguideline.com To achieve selective monohalogenation at the 5-position of this compound, milder conditions are necessary, such as using bromine in dioxane at low temperatures.

Nitration: The furan ring is sensitive to strong acids, so nitration must be performed under gentle conditions. Acetyl nitrate at low temperatures is a suitable reagent for introducing a nitro group, which would also be directed to the 5-position. pharmaguideline.com

Metalation: Directed ortho metalation can be used to functionalize the C3 position. However, direct deprotonation typically occurs at the more acidic C5 position. Sequential 2,3-difunctionalization can be achieved using TMPMgCl·LiCl and iPrMgCl·LiCl in combination with sulfoxide-magnesium exchange protocols. rsc.org

Diels-Alder Reaction: The furan ring can participate as a diene in [4+2] cycloaddition reactions, although its aromaticity makes it less reactive than non-aromatic dienes. wikipedia.org The reaction is often reversible. The presence of the electron-withdrawing acyl group at the 2-position deactivates the furan ring towards normal-electron-demand Diels-Alder reactions. However, it can enhance its reactivity as a dienophile. For instance, 2-nitrofurans have been shown to act as efficient dienophiles. conicet.gov.arsciforum.net Therefore, analogs of the target compound with additional activating groups could potentially undergo cycloaddition reactions to form complex bicyclic structures.

Alterations of the Alkene and Carbonyl Groups

The enone functionality of this compound is a prime target for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives. These alterations can modify the electronic and steric properties of the molecule, leading to changes in its reactivity and biological profile.

One common transformation is the reduction of the carbonyl group or the alkene. For instance, the asymmetric bioreduction of a similar compound, 1-(furan-2-yl)propan-1-one, to the corresponding chiral alcohol, (S)-1-(furan-2-yl)propan-1-ol, has been achieved with high conversion and enantiomeric excess using whole-cell biocatalysts like Lactobacillus paracasei. researchgate.net This suggests that selective reduction of the ketone in this compound to a hydroxyl group is a feasible transformation, potentially yielding a chiral center.

The alkene double bond can also be selectively reduced. Alternatively, both the alkene and carbonyl groups can be reduced simultaneously. The α,β-unsaturated system is also susceptible to cycloaddition reactions, which can be a powerful tool for constructing more complex molecular architectures.

Another significant alteration involves the reaction of the enone system with nucleophiles. For example, the reaction of 3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one with heterocyclic amines in acetic acid containing ammonium acetate leads to the formation of new purine analogs. mtak.hu This indicates that the enone system of this compound can act as a Michael acceptor, allowing for the introduction of various substituents at the β-position.

Furthermore, the oxidative dearomatization of the furan ring in related 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones, followed by cyclization, has been shown to produce 3-(furan-2-yl)-1,3-di(het)arylprop-2-en-1-ones. nih.gov This type of transformation highlights the potential for more complex rearrangements involving both the furan and enone moieties.

Table 1: Potential Chemical Transformations of the Alkene and Carbonyl Groups
TransformationReagents and ConditionsResulting Functional GroupPotential Application
Selective Carbonyl ReductionBiocatalyst (e.g., Lactobacillus paracasei) or Chemoselective Reducing Agents (e.g., NaBH4)Allylic AlcoholIntroduction of a chiral center and a hydroxyl group for further functionalization.
Michael AdditionNucleophiles (e.g., amines, thiols) in the presence of a baseβ-Substituted KetoneIntroduction of a wide variety of functional groups to the side chain.
CycloadditionDienes or other 1,3-dipolesCyclic or Heterocyclic AdductsConstruction of complex polycyclic systems.

Side Chain Variations and Functional Group Introduction

The synthesis of analogs with different side chains can be achieved by starting with different acetylfuran precursors or by modifying the side chain of a pre-existing molecule. For instance, a general procedure for the preparation of (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives involves the reaction of 2-acetylfuran with an appropriately substituted benzaldehyde. nih.gov A similar strategy could be employed using different aldehydes in the initial condensation step to vary the length and branching of the alkyl chain.

Functional groups can be introduced at various positions. For example, the synthesis of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives involves the condensation of a furan-2-carbaldehyde with thiosemicarbazide, demonstrating the introduction of a thiosemicarbazone moiety. nih.gov

Furthermore, the furan ring itself can be a site for the introduction of functional groups. The synthesis of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one from 5-hydroxymethylfurfural (HMF) showcases the incorporation of a hydroxyl group on the furan ring. mdpi.com This hydroxyl group can then serve as a handle for further chemical modifications, such as esterification or etherification. For instance, hept-6-en-1-yl furan-2-carboxylate has been synthesized from furfural, indicating that the furan ring can be functionalized with ester groups. mdpi.com

The introduction of functional groups can also be achieved through side-chain modifications of related furanone structures. A series of 3(2H)-furanones with modified side chains has been synthesized from an isoxazole intermediate, highlighting a versatile method for introducing functionalized side chains that could be adapted for furan-containing compounds. nih.gov

Table 2: Examples of Side Chain Variations and Functional Group Introduction in Furan Analogs
Starting MaterialReagents and ConditionsResulting Compound/Functional GroupReference
2-Acetylfuran and Substituted Benzaldehyde1 M HCl in acetic acid(E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one nih.gov
5-Hydroxymethylfurfural and 3,3-Dimethyl-2-butanone40% NaOH in water-methanol(E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one mdpi.com
Furfural1. CuCl, t-BuOOH in acetonitrile/water; 2. 7-bromo-1-heptene, K2CO3, TBABHept-6-en-1-yl furan-2-carboxylate mdpi.com
5-Iodofuran-2-carbaldehyde and (4-carbamoylphenyl)boronic acidSuzuki-Miyaura cross-coupling, followed by condensation with thiosemicarbazide2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives nih.gov

Academic Applications and Research Trajectories

Development of Novel Anti-Virulence Agents and Strategies

The rise of antibiotic-resistant pathogens has catalyzed the search for alternative therapeutic strategies that target bacterial virulence rather than viability. Furanone compounds, a class to which 1-(Furan-2-YL)dodec-2-EN-1-one belongs, have demonstrated significant potential in this area. Research has shown that certain furanone derivatives can interfere with bacterial communication systems, a process known as quorum sensing (QS). nih.gov

Quorum sensing is a cell-density-dependent signaling mechanism that bacteria use to coordinate collective behaviors, including the production of virulence factors and the formation of biofilms. nih.gov Halogenated furanones, originally isolated from the marine alga Delisea pulchra, have been shown to effectively inhibit QS in various pathogenic bacteria, including Pseudomonas aeruginosa. nih.govsemanticscholar.org These compounds can disrupt the signaling pathway, leading to a reduction in the expression of virulence genes and the formation of protective biofilms. nih.govnih.gov

While direct studies on this compound are not extensively documented in publicly available research, its structural similarity to known furanone-based QS inhibitors suggests it could be a promising candidate for the development of novel anti-virulence agents. Future research is warranted to investigate its specific inhibitory effects on QS systems of clinically relevant bacteria and to elucidate its mechanism of action.

Exploration as Molecular Probes for Fundamental Biological Processes

Molecular probes are essential tools for visualizing and understanding complex biological processes at the molecular level. The structural characteristics of this compound, particularly the reactive enone system, suggest its potential utility as a molecular probe. This functionality could allow for covalent modification of specific biomolecules, such as proteins, enabling their detection and characterization.

While there is no direct evidence of this compound being used as a molecular probe, the broader class of furan-containing molecules has been explored for such applications. The development of fluorescent or affinity-tagged derivatives of this compound could provide powerful tools for studying enzyme activities, protein-protein interactions, and other fundamental biological pathways. Further investigation into the reactivity and specificity of this compound towards biological nucleophiles would be a critical first step in this research direction.

Contribution to Understanding Interspecies Microbial Communication and Ecology

Microbes in natural environments exist in complex, multispecies communities where intercellular communication plays a crucial role in shaping the ecological dynamics. The ability of furanone compounds to interfere with quorum sensing extends beyond single-species systems and can impact interspecies communication.

By disrupting the signaling pathways of dominant species, compounds like this compound could potentially alter the competitive balance within a microbial community. This could have significant implications for understanding and manipulating microbial ecosystems in various contexts, from environmental bioremediation to the human microbiome. Investigating the impact of this specific furanone on mixed-species biofilms and communication networks would provide valuable insights into the chemical ecology of microbial communities. The study of such molecules can help unravel the complex web of interactions that govern microbial behavior in their natural habitats. researchgate.net

Bio-Inspired Material Science for Anti-Fouling Surfaces

Biofouling, the undesirable accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, poses a significant challenge in marine industries and medical device applications. Nature has provided inspiration for the development of anti-fouling technologies, with many marine organisms producing compounds that deter settlement.

Furan-2-one derivatives have been identified as potent, non-toxic anti-fouling agents. google.comgoogle.com These compounds can prevent the initial attachment of bacteria and the subsequent formation of biofilms, which are critical early stages of the biofouling process. frontiersin.org The mechanism of action is often linked to the disruption of quorum sensing, which controls adhesion and biofilm development in many fouling organisms. frontiersin.org

Given its furanone core and long alkyl chain, this compound is a strong candidate for incorporation into anti-fouling coatings. Research into the efficacy of this compound in preventing the settlement of key fouling organisms, such as barnacles and algae, could lead to the development of environmentally friendly alternatives to traditional toxic anti-fouling paints. google.comgoogle.com

Below is a data table summarizing the potential applications and the rationale based on the properties of similar furanone compounds.

Academic Application Research Trajectory Rationale based on Furanone Chemistry
Anti-Virulence Agents Investigating the inhibition of quorum sensing and virulence factor production in pathogenic bacteria.Furanones are known to disrupt bacterial quorum sensing systems. nih.gov
Molecular Probes Developing tagged derivatives to study biological processes.The reactive enone moiety could be functionalized for biomolecule labeling.
Microbial Ecology Studying the impact on interspecies communication and microbial community structure.Interference with quorum sensing can alter the competitive dynamics in mixed microbial populations. researchgate.net
Anti-Fouling Materials Incorporating into coatings to prevent biofouling on marine and medical surfaces.Furan-2-one derivatives have demonstrated potent, non-toxic anti-fouling properties. google.comgoogle.com

Advanced Analytical and Spectroscopic Characterization Methods

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental formula of a compound. Using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm).

For 1-(Furan-2-yl)dodec-2-en-1-one, with a molecular formula of C₁₆H₂₄O₂, the expected monoisotopic mass can be calculated. HRMS analysis would aim to find an ion corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The measured accurate mass is then compared to the calculated mass for the proposed formula. A close match provides strong evidence for the compound's elemental composition. For instance, HRMS data for similar furan-containing ketones have been used to confirm their calculated formulas with high confidence. nih.gov

Table 1: Predicted HRMS Data for this compound

Ion SpeciesMolecular FormulaCalculated Accurate Mass (Da)
[M]C₁₆H₂₄O₂248.17763
[M+H]⁺C₁₆H₂₅O₂⁺249.18491
[M+Na]⁺C₁₆H₂₄O₂Na⁺271.16685

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the furan (B31954) ring protons, the vinylic protons of the enone system, and the protons of the long dodecyl chain. rsc.orgresearchgate.netstackexchange.com The protons on the furan ring typically appear in the aromatic region (δ 6.5-7.6 ppm). rsc.org The α and β protons of the α,β-unsaturated ketone system are expected to appear as doublets of doublets in the range of δ 6.8-7.5 ppm, with a characteristic trans-coupling constant (J ≈ 15-16 Hz). The long alkyl chain will show a characteristic terminal methyl triplet around δ 0.9 ppm and a series of overlapping methylene (B1212753) multiplets between δ 1.2-2.5 ppm. stackexchange.com

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon (C=O) of the ketone is expected to have the most downfield chemical shift, typically in the range of δ 185-195 ppm. nih.govoregonstate.edu Carbons of the furan ring and the C=C double bond will appear in the δ 110-155 ppm region. rsc.org The carbons of the long alkyl chain will be found in the upfield region of the spectrum (δ 14-40 ppm). oregonstate.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Carbonyl C1-~188.0
Vinylic C2~7.10 (d, J=15.6 Hz)~128.5
Vinylic C3~7.25 (dt, J=15.6, 6.8 Hz)~145.0
Furan Cα (C1')-~152.5
Furan Hβ (H2')~7.20 (d, J=3.6 Hz)~117.0
Furan Hγ (H3')~6.60 (dd, J=3.6, 1.8 Hz)~112.8
Furan Hδ (H4')~7.65 (d, J=1.8 Hz)~147.0
Alkyl C4~2.30 (q, J=7.0 Hz)~33.0
Alkyl Chain (CH₂)n~1.2-1.6 (m)~22-32
Terminal CH₃~0.90 (t, J=7.0 Hz)~14.1

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). researchgate.net Expected correlations include those between the adjacent vinylic protons (H2/H3) and between protons on adjacent carbons in the alkyl chain.
  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to, allowing for unambiguous assignment of carbon signals based on their known proton shifts. researchgate.net
  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons. researchgate.net It is critical for connecting the different fragments of the molecule. Key expected correlations would be from the vinylic proton H2 to the carbonyl carbon (C1) and the furan carbon (C1'), and from the furan protons (H2', H3') to the carbonyl carbon (C1), confirming the furan-ketone linkage.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, which helps to determine the stereochemistry, such as the (E)-configuration of the double bond, through the observation of a NOE between the furan proton H2' and the vinylic proton H3.
  • Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

    Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

    Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying polar functional groups. The spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak around 1660-1680 cm⁻¹ corresponds to the C=O stretching vibration of the α,β-unsaturated ketone. libretexts.orglibretexts.org The C=C stretching of the enone system and the furan ring will appear in the 1500-1640 cm⁻¹ region. pressbooks.pub C-H stretching vibrations for the furan ring and the double bond are expected just above 3000 cm⁻¹, while the alkyl chain C-H stretches will be just below 3000 cm⁻¹. pressbooks.pubvscht.cz

    Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar, symmetric bonds. globalresearchonline.netnih.gov It would be effective for observing the C=C bonds of the furan ring and the enone system, which are expected to produce strong signals in the 1500-1650 cm⁻¹ range. researchgate.net The long alkyl chain would show characteristic C-H bending and stretching modes as well. researchgate.net

    Table 3: Predicted Vibrational Spectroscopy Data for this compound

    Functional GroupVibration TypeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
    C-H (Furan, Alkene)Stretch3100 - 30203100 - 3020
    C-H (Alkyl)Stretch2960 - 28502960 - 2850
    C=O (Ketone)Stretch1680 - 1660 (Strong)1680 - 1660 (Medium)
    C=C (Alkene, Furan)Stretch1640 - 1500 (Medium)1640 - 1500 (Strong)
    C-O-C (Furan)Stretch1250 - 1050 (Strong)Weak

    Advanced Chromatographic Techniques for Purity Assessment and Quantification

    Chromatographic methods coupled with mass spectrometry are essential for separating the target compound from impurities and for quantifying its presence in a mixture.

    GC-MS is suitable for the analysis of volatile and thermally stable compounds. rsc.org this compound, with its long alkyl chain, should be sufficiently volatile for GC analysis. researchgate.netscirp.org The gas chromatogram would provide a retention time characteristic of the compound, and the peak area can be used for quantification. The coupled mass spectrometer fragments the molecule upon electron ionization, producing a unique fragmentation pattern or "mass spectrum" that serves as a molecular fingerprint. Expected key fragments would arise from cleavage at the furan ring, the carbonyl group (McLafferty rearrangement), and along the alkyl chain. A prominent fragment would likely be the furoyl cation (m/z 95).

    HPLC-MS is a versatile technique that separates compounds based on their polarity and interaction with a stationary phase. nih.govdgaequipment.com For this compound, a non-polar compound, reversed-phase HPLC using a C18 column would be the method of choice. nih.gov The HPLC system provides a retention time and allows for the separation of isomers or impurities. The coupled mass spectrometer (often using a softer ionization technique like ESI) provides mass information for the eluted peaks, confirming the identity of the main component and helping to characterize any impurities. nih.gov This technique is particularly useful for purity assessment and for analyzing samples that may not be suitable for GC due to thermal instability. nih.gov

    X-Ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

    X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the exact molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the packing of molecules in the solid state. While the specific crystal structure of this compound is not publicly available in crystallographic databases, analysis of closely related furan-containing compounds offers significant insights into the likely structural characteristics.

    Detailed crystallographic studies on furan derivatives reveal common patterns of molecular arrangement and interaction. For instance, the planarity of the furan ring, combined with the polar carbonyl group, often leads to specific packing motifs driven by a combination of hydrogen bonding and other weak intermolecular forces.

    A representative example that illustrates the crystallographic features of a furan-2-yl ketone derivative is the compound (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone. nih.govresearchgate.net Although structurally different from this compound, its crystal structure provides valuable information on how furan moieties can behave in a crystalline environment.

    The analysis of this related structure showed that the molecule possesses a twofold crystallographic symmetry. nih.govresearchgate.net The furan rings are not coplanar, exhibiting a significant dihedral angle between them. nih.govresearchgate.net This non-planar arrangement is a crucial aspect of its solid-state conformation.

    The crystal packing is primarily stabilized by weak intermolecular C—H···O hydrogen bonds. nih.govresearchgate.net These interactions, although weaker than conventional hydrogen bonds, are numerous and collectively play a significant role in the formation of a stable three-dimensional supramolecular architecture. In the case of (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone, these hydrogen bonds link the molecules into chains. nih.govresearchgate.net

    The precise determination of these structural features for this compound would require successful crystallization of the compound and subsequent single-crystal X-ray diffraction analysis. The resulting data would provide definitive insights into its solid-state conformation and the specific intermolecular forces at play.

    Crystallographic Data for a Representative Furan-2-yl Derivative

    The following tables present the crystallographic data for (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone as a representative example. nih.gov

    Table 1: Crystal Data and Structure Refinement Details

    Parameter Value
    Empirical Formula C₁₀H₆O₄S₂
    Formula Weight 254.29
    Temperature 298 K
    Wavelength 0.71073 Å
    Crystal System Orthorhombic
    Space Group Pccn
    Unit Cell Dimensions
    a 13.6900 (13) Å
    b 7.9611 (7) Å
    c 9.9042 (10) Å
    α 90°
    β 90°
    γ 90°
    Volume 1079.43 (18) ų
    Z 4
    Calculated Density 1.563 Mg/m³
    Absorption Coefficient 0.493 mm⁻¹

    Table 2: Intermolecular Hydrogen Bond Geometry

    D—H···A d(D—H) / Å d(H···A) / Å d(D···A) / Å <(DHA) / °
    C4—H4···O1ⁱ 0.93 2.58 3.403 (3) 149

    Symmetry codes: (i) x, -y+3/2, z-1/2

    Computational Chemistry and Molecular Modeling Studies

    Molecular Docking Simulations for Ligand-Receptor Interactions

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between a ligand, such as a furanone derivative, and a biological macromolecule, typically a protein or enzyme.

    Furanone derivatives are well-documented as inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. nih.gov Molecular docking studies have been instrumental in elucidating how these compounds interfere with QS pathways, particularly in opportunistic pathogens like Pseudomonas aeruginosa. nih.gov The primary targets for furanones are the QS transcriptional regulator proteins, such as LasR and RhlR. nih.govf1000research.com

    As structural analogs of the native N-acyl-homoserine lactone (AHL) signaling molecules, furanones are hypothesized to act as competitive inhibitors, binding to the ligand-binding domain of these receptors. nih.gov Docking simulations for various marine-derived furanones against the LasR receptor have revealed key molecular interactions. These studies show that the furanone moiety can establish hydrogen bonds with critical amino acid residues like Trp60, Tyr64, and Ser129 within the LasR binding pocket. nih.gov The long alkyl chain, similar to the dodecenone side chain of 1-(Furan-2-YL)dodec-2-EN-1-one, typically occupies a hydrophobic tunnel in the receptor, further stabilizing the complex. nih.gov The binding affinities, often expressed as a docking score in kcal/mol, indicate the stability of the ligand-receptor complex. For instance, studies on various furanones have shown a range of binding affinities for different QS receptors. nih.gov

    Table 1: Example Binding Affinities of Furanone Derivatives Against P. aeruginosa QS Receptors nih.gov
    Compound TypeTarget ReceptorBinding Affinity (kcal/mol)
    Halogenated Furanone (CMP1)LasR-7.2
    Non-halogenated Furanone (CMP7)LasR-8.0
    Halogenated Furanone (CMP1)RhlR-6.4
    Non-halogenated Furanone (CMP2)RhlR-6.7
    Native Ligand (AHL)LasR-8.4

    These simulations suggest that compounds like this compound could effectively bind to and antagonize QS receptors, thereby disrupting bacterial communication and virulence. nih.gov

    Beyond quorum sensing, molecular docking can predict the interaction of furanone derivatives with a wide array of other biological targets, including enzymes crucial for bacterial survival or human physiological processes. For example, in silico studies have explored the potential of furan-containing compounds to inhibit enzymes such as enoyl reductase in E. coli, a key component of the fatty acid synthesis pathway. Docking simulations can identify specific binding modes and interactions, such as pi-pi stacking between the furan (B31954) ring and aromatic residues like tyrosine and phenylalanine in the enzyme's active site.

    Other potential enzymatic targets identified through computational screening include topoisomerases, which are essential for DNA replication, and various oxidoreductases. These predictive studies are vital for hypothesis-driven experimental work, guiding the selection of which enzymes to test for inhibition by compounds like this compound.

    Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

    While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. mdpi.com MD simulations are crucial for assessing the stability of the binding pose predicted by docking. nih.gov

    For furanone derivatives complexed with QS receptors like LasR, MD simulations can confirm whether the ligand remains stably bound within the active site or if it dissociates. nih.gov Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability, the Radius of Gyration (rGyr), which measures the compactness of the complex, and the Solvent Accessible Surface Area (SASA), which provides information on how the binding affects the protein's exposure to the solvent. nih.gov These simulations provide a more realistic and rigorous assessment of the binding stability and can reveal subtle conformational changes in the receptor induced by the ligand, which are critical for its function or inhibition. nih.govmdpi.com

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. farmaciajournal.com By identifying key molecular descriptors (physicochemical, electronic, steric, and topological properties) that correlate with activity, QSAR models can predict the activity of new, untested compounds. farmaciajournal.comnih.gov

    Several QSAR studies have been performed on furanone derivatives to predict their antibacterial or insecticidal activities. d-nb.info In a typical QSAR study, a set of furanones with known activities is used as a training set to build the model. Molecular descriptors such as molecular weight, logP (lipophilicity), molar refractivity, and quantum chemical parameters are calculated for each compound. Statistical methods, such as Genetic Function Approximation (GFA), are then used to generate a model that best correlates these descriptors with the observed activity. d-nb.info

    The predictive power of a QSAR model is evaluated using statistical parameters such as the coefficient of determination (R²), adjusted R² (R² adj), and cross-validated R² (q² or R²cv). d-nb.info A robust model can then be used to predict the activity of new molecules, such as this compound, and to guide the design of derivatives with enhanced potency. d-nb.info

    Table 2: Example Statistical Parameters for a QSAR Model of Furan-2(5H)-one Derivatives d-nb.info
    ParameterValueDescription
    0.871Coefficient of determination; indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s).
    R² adj0.836Adjusted R²; modifies R² for the number of predictors in the model.
    Cross-validated R²0.791A measure of the model's predictive ability, determined by internal validation (e.g., leave-one-out).
    External R²0.551A measure of the model's predictive ability on an external test set of compounds not used in model generation.

    Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

    Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron distribution, orbital energies) of molecules. nih.gov For a compound like this compound, DFT calculations provide valuable insights into its intrinsic reactivity and the nature of its interactions with biological targets. rsc.org

    Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive and can more readily participate in charge-transfer interactions. rsc.org DFT can also be used to calculate the molecular electrostatic potential (MEP), which maps the regions of positive and negative charge on the molecule's surface, identifying sites prone to electrophilic or nucleophilic attack. This information is critical for understanding and predicting how the furanone derivative will interact with amino acid residues in a protein's active site.

    In Silico Screening and De Novo Design of Novel Furanone-Based Scaffolds

    The structural core of this compound can serve as a scaffold for the discovery of novel bioactive compounds through in silico screening and de novo design.

    In silico (or virtual) screening involves the use of computational methods to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. f1000research.commdpi.com Starting with the furanone scaffold, researchers can computationally screen thousands or millions of similar compounds against a target like the LasR receptor to identify new potential QS inhibitors. biointerfaceresearch.com

    De novo design is a more advanced computational strategy where novel molecular structures are built from scratch or by modifying existing scaffolds directly within the binding site of the target receptor. nih.govresearchgate.net Algorithms can place small molecular fragments in favorable positions within the active site and then link them together to generate entirely new molecules that are optimized for binding. researchgate.net This approach can be used to design novel furanone-based inhibitors with improved potency, selectivity, and pharmacokinetic properties compared to the initial scaffold. biorxiv.org

    Future Research Directions and Emerging Paradigms

    Exploration of Undiscovered Furanone Chemical Space

    The vastness of chemical space presents a significant opportunity for drug discovery. While 1-(Furan-2-YL)dodec-2-EN-1-one represents a specific structure, there is a virtually limitless number of undiscovered furanone derivatives that could be synthesized and evaluated. Future research will focus on the systematic exploration of this chemical space to identify novel analogues with enhanced efficacy, reduced toxicity, and improved pharmacokinetic properties.

    This exploration involves:

    Combinatorial Chemistry: Generating large libraries of furanone derivatives by systematically modifying the side chains and substituents on the furanone ring.

    Computational Screening: Utilizing in silico methods, such as molecular docking, to predict the binding affinity of new virtual compounds against known quorum-sensing receptors like LasR and RhlR. This allows for the prioritization of candidates for synthesis and biological testing.

    Synthesis of Diverse Scaffolds: Moving beyond simple modifications to create entirely new furanone-based scaffolds. This could involve techniques like palladium-mediated coupling reactions to introduce a wide variety of chemical groups.

    The goal is to build a structure-activity relationship (SAR) database that guides the rational design of next-generation furanone inhibitors with superior anti-virulence profiles.

    Integration with Omics Technologies for Systems-Level Biological Understanding

    To fully comprehend the impact of this compound on microbial physiology, a systems-level approach is essential. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the molecular changes induced by the compound.

    Future research in this area will likely involve:

    Transcriptomics (RNA-Seq): Analyzing the complete set of RNA transcripts in a pathogen upon exposure to the furanone. This can reveal which genes and pathways are up- or down-regulated, providing direct insight into the compound's mechanism of action beyond simple QS inhibition. For example, studies have shown that furanones can alter the expression of genes involved in flagellar biosynthesis, metabolism, and cell wall synthesis.

    Proteomics: Identifying and quantifying the entire protein complement of a bacterial cell. This can uncover the ultimate protein targets of the furanone or downstream effects of QS inhibition, such as a reduction in the production of specific virulence factors like proteases and toxins.

    Metabolomics: Studying the global metabolic profile of an organism. This can reveal how the furanone affects key metabolic pathways, which could be crucial for bacterial survival and virulence.

    By combining these datasets, researchers can construct detailed models of the compound's interaction network within the pathogen, potentially uncovering new targets and strategies for intervention.

    Table 1: Application of Omics Technologies in Furanone Research

    Omics TechnologyResearch FocusPotential Insights for this compound
    Genomics Identifying genes related to bacterial survival, virulence, and resistance.Discovery of potential new genetic targets for the furanone compound.
    Transcriptomics Analyzing gene expression changes in response to the compound.Understanding the impact on QS-regulated genes and other pathways.
    Proteomics Quantifying changes in protein levels after treatment.Identifying specific virulence factors inhibited by the compound.
    Metabolomics Assessing alterations in metabolic pathways.Revealing effects on bacterial physiology and fitness.

    Strategies for Mitigating Microbial Resistance to Anti-Virulence Agents

    A key advantage of anti-virulence therapies is the potential for a lower propensity to induce resistance. However, resistance can still emerge. For instance, bacteria can develop resistance to quorum quenchers like the furanone C-30 through the overexpression of efflux pumps that actively remove the compound from the cell. Therefore, proactive strategies to mitigate resistance are a critical area of future research.

    Key strategies include:

    Efflux Pump Inhibition: Combining this compound with compounds that inhibit bacterial efflux pumps. This would prevent the pathogen from expelling the anti-virulence agent, maintaining its intracellular concentration and efficacy.

    Structural Modification: Synthesizing derivatives of the furanone that are not recognized by efflux pumps or are less susceptible to enzymatic degradation.

    Targeting Multiple QS Systems: Developing furanones or combinations of compounds that can inhibit multiple quorum-sensing systems within a pathogen simultaneously, making it more difficult for resistance to arise through a single mutation.

    Understanding the mechanisms of potential resistance is paramount to designing durable anti-virulence therapies.

    Investigation of Synergistic Effects with Other Bioactive Compounds

    The combination of this compound with other bioactive compounds, particularly conventional antibiotics, holds significant promise. Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. For furanones, this could manifest as restoring the susceptibility of resistant bacteria to an antibiotic.

    Future research will explore combinations with various agents:

    Conventional Antibiotics: Studies have shown that the furanone C-30 can act synergistically with colistin (B93849) to combat colistin-resistant Gram-negative bacteria. The furanone appears to increase the permeability of the bacterial membrane, enhancing the efficacy of the antibiotic. Similar investigations with this compound could reveal potent new combination therapies.

    Other Natural Products: Exploring synergy with other plant-derived bioactive compounds, such as essential oils or flavonoids, could lead to potent antimicrobial cocktails with multi-target effects.

    Biofilm Disruptors: Combining the furanone with agents that specifically break down the biofilm matrix, such as N-acetylcysteine, could provide a powerful two-pronged attack against persistent, biofilm-associated infections.

    The checkerboard assay is a common in vitro method used to quantify these synergistic interactions and determine the fractional inhibitory concentration index (FICI).

    Table 2: Potential Synergistic Combinations for Furanone-Based Agents

    Compound ClassExampleMechanism of SynergyPotential Outcome
    Polymyxin Antibiotics ColistinFuranone increases membrane permeability, allowing greater antibiotic uptake.Rescuing activity against resistant Gram-negative bacteria.
    Mucolytic Agents N-acetylcysteineFuranone inhibits QS-mediated biofilm formation while the agent disrupts the existing matrix.Enhanced eradication of mature biofilms.
    Other Quorum Quenchers 5-FluorouracilTargeting different aspects of the QS network or virulence factor production.Broader and more robust anti-virulence activity.
    Monoterpenoid Phenols Eugenol, CarvacrolInhibition of multiple biochemical pathways or enhanced uptake of compounds.Potent, broad-spectrum antimicrobial effects.

    Development of Targeted Delivery Systems for Furanone-Based Modulators

    Effective delivery of this compound to the site of infection is crucial for its therapeutic success. Many bioactive compounds suffer from poor solubility or instability, which can be overcome with advanced drug delivery systems. The goal is to increase the local concentration of the compound at the target site, enhancing its effect while minimizing potential systemic side effects.

    Emerging paradigms in this field include:

    Nanoparticle Encapsulation: Encapsulating the furanone within polymeric nanoparticles, such as those made from chitosan, can improve its stability and allow for controlled release. These systems can be designed to target specific tissues or even bacterial cells.

    Liposomes and Micelles: These lipid-based carriers are well-suited for delivering hydrophobic compounds like many furanones. They can fuse with bacterial membranes to deliver their payload directly into the cell.

    Hydrogel Formulations: For treating topical infections, such as chronic wounds, incorporating the furanone into a hydrogel or aerogel can provide sustained local release directly into the biofilm. Polyvinyl alcohol (PVA) aerogels have been shown to successfully deliver furanones and inhibit biofilm formation.

    Antibody-Drug Conjugates: For highly targeted delivery, furanone-functionalized polymers can be conjugated with antibodies that specifically recognize antigens on the surface of target cells, a promising strategy for targeted drug delivery.

    These advanced delivery systems will be instrumental in translating the in vitro promise of furanone-based modulators into effective clinical therapies.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes and characterization methods for 1-(furan-2-yl)dodec-2-en-1-one?

    • Methodology :

    • Synthesis : Use a multi-step approach involving (i) condensation of furfural with dodecanal derivatives under acidic conditions (e.g., concentrated H₂SO₃ or FeCl₃ catalysis) to form the α,β-unsaturated ketone backbone .
    • Purification : Employ column chromatography with gradients of ethyl acetate/hexane for isolation.
    • Characterization : Validate structure via IR spectroscopy (C=O stretch at ~1650–1700 cm⁻¹, furan C-O-C at ~1250 cm⁻¹), ¹H NMR (δ 6.5–7.5 ppm for furan protons, δ 5.5–6.5 ppm for conjugated alkene protons), and mass spectrometry (molecular ion peak at m/z 248.3 for C₁₆H₂₄O₂) .

    Q. How can researchers validate the purity and crystallinity of this compound?

    • Methodology :

    • Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) and compare retention times to standards.
    • Crystallinity : Perform single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement and ORTEP-3 for graphical representation of bond lengths/angles . Validate with PLATON to check for twinning or disorder .

    Advanced Research Questions

    Q. How do molecular docking studies explain the antitubercular activity of this compound derivatives?

    • Methodology :

    • Target Selection : Focus on Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 2HYM), a key enzyme in fatty acid biosynthesis .
    • Docking Protocol : Use AutoDock Vina or Q-SiteFinder to predict binding sites. Set grid parameters to include residues (e.g., Tyr 158, Met 103) critical for hydrogen bonding and hydrophobic interactions .
    • Validation : Compare docking scores (ΔG) with experimental MIC values. For example, derivatives with Pa scores >0.7 (PASS prediction) but MIC >3.1 µg/mL may require scaffold optimization .

    Q. How to resolve discrepancies between computational activity predictions (e.g., Pa scores) and experimental MIC data for this compound?

    • Methodology :

    • Data Triangulation : Cross-validate PASS predictions with SwissADME (pharmacokinetics) and Molinspiration (bioactivity scores).
    • Experimental Refinement : Repeat MIC assays using Alamar Blue under standardized O₂ conditions (microaerophilic for Mtb H37Rv) .
    • Structural Analysis : Perform SAR studies by modifying the dodecene chain length or furan substituents to enhance membrane permeability .

    Q. What strategies can improve the metabolic stability of this compound in in vivo models?

    • Methodology :

    • Prodrug Design : Introduce ester or amide prodrug moieties to protect the ketone group from hepatic CYP450 oxidation .
    • Metabolite Identification : Use LC-MS/MS to track degradation products in rat plasma.
    • Stability Assays : Conduct microsomal incubation (human/rat liver microsomes) with NADPH cofactor to assess t₁/₂ .

    Contradiction Analysis

    Q. Why do some derivatives exhibit high Pa scores (computational activity) but low experimental potency?

    • Resolution :

    • False Positives : PASS Pa scores >0.7 may indicate structural similarity to known inhibitors but lack target specificity. Validate via SPR (Surface Plasmon Resonance) to measure binding kinetics .
    • Physicochemical Barriers : High logP (>5) may reduce aqueous solubility. Optimize via logD7.4 measurements and introduce polar groups (e.g., -OH, -NH₂) .

    Methodological Best Practices

    Q. How to design a robust structure-activity relationship (SAR) study for this compound?

    • Guidelines :

    • Scaffold Modification : Systematically vary substituents on the furan ring (e.g., nitro, methyl) and dodecene chain (e.g., saturation, branching) .
    • Data Collection : Use dose-response curves (IC₅₀) for activity and thermodynamic solubility assays for ADME profiling .
    • Statistical Validation : Apply QSAR models (e.g., CoMFA, CoMSIA) to correlate structural features with bioactivity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.